1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxypropyl)thiourea
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Overview
Description
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)UREA: Similar structure but lacks the sulfur atom in the thiourea moiety.
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
Uniqueness
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(3-METHOXYPROPYL)THIOUREA is unique due to the presence of both the pyrazole and thiourea moieties, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H22N4OS |
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Molecular Weight |
270.40 g/mol |
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C12H22N4OS/c1-4-16-9-11(10(2)15-16)8-14-12(18)13-6-5-7-17-3/h9H,4-8H2,1-3H3,(H2,13,14,18) |
InChI Key |
XMWDFTLYOAKJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=S)NCCCOC |
Origin of Product |
United States |
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